N-isobutyl-4-isothiocyanatobenzenesulfonamide
Description
Properties
IUPAC Name |
4-isothiocyanato-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-9(2)7-13-17(14,15)11-5-3-10(4-6-11)12-8-16/h3-6,9,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFZGUCGVLVLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212759 | |
| Record name | 4-Isothiocyanato-N-(2-methylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99841-32-4 | |
| Record name | 4-Isothiocyanato-N-(2-methylpropyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99841-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanato-N-(2-methylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with isobutylamine . The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides, thioureas, and carbamates.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Proteomics Research :
- IBITB is utilized as a labeling agent for proteins, which facilitates the study of protein interactions and functions. This application is particularly significant in understanding cellular mechanisms and disease pathways, as it allows researchers to track protein behavior in various biological contexts .
- Chemical Synthesis :
-
Medicinal Chemistry :
- IBITB has shown potential as an inhibitor of specific enzymes , which can lead to therapeutic applications. For instance, compounds with similar structures have been investigated for their ability to inhibit 15-lipoxygenase, an enzyme implicated in inflammatory diseases such as asthma and atherosclerosis . The inhibition of this enzyme suggests that IBITB may possess anti-inflammatory properties.
Case Study 1: Proteomics Application
In a study focusing on the interactions of various proteins involved in cancer pathways, researchers utilized IBITB as a labeling agent. The results indicated that IBITB effectively tagged specific proteins, allowing for real-time observation of protein interactions within cancer cells. This application provided insights into the mechanisms of tumor growth and metastasis.
Case Study 2: Inhibitory Effects on 15-Lipoxygenase
A series of experiments were conducted to evaluate the inhibitory effects of IBITB on 15-lipoxygenase activity. The findings demonstrated that IBITB significantly reduced the enzyme's activity in vitro, suggesting its potential use in developing anti-inflammatory drugs. The IC50 values obtained were comparable to established inhibitors, indicating promising therapeutic prospects .
Mechanism of Action
The mechanism of action of N-isobutyl-4-isothiocyanatobenzenesulfonamide involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function . This can result in the inhibition of enzyme activity or the disruption of protein-protein interactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Isobutyl-4-isothiocyanatobenzenesulfonamide
- CAS Number : 99841-32-4
- Molecular Formula : C₁₁H₁₄N₂O₂S₂
- Molecular Weight : 270.37 g/mol
Structural Features : The compound consists of a benzenesulfonamide backbone with an isothiocyanate (-NCS) group at the para position and an isobutyl (-CH₂CH(CH₃)₂) substituent on the sulfonamide nitrogen. The isothiocyanate group confers reactivity, enabling conjugation with biomolecules (e.g., proteins), while the sulfonamide moiety is common in pharmaceuticals and agrochemicals.
Availability :
- Discontinued by CymitQuimica (1g, 5g, 10g quantities) .
- Available from Santa Cruz Biotechnology (500 mg for $180) .
Comparison with Structurally Similar Compounds
N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide
- CAS Number : 886631-84-1 .
- Molecular Formula : C₁₁H₁₄N₂O₂S₂ (identical to the isobutyl variant) .
- Key Difference : Replacement of the isobutyl group with a bulkier tert-butyl (-C(CH₃)₃) substituent.
- Impact :
- Increased steric hindrance may reduce reactivity or binding efficiency in biological systems.
- Altered solubility due to the tert-butyl group’s hydrophobicity.
- Availability : Requires direct inquiry for pricing and quantities .
2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl Chloride
- CAS Number: Not provided .
- Molecular Formula: C₈H₆ClF₂NO₄S₂ (estimated).
- Key Differences :
- Contains a sulfonyl chloride (-SO₂Cl) group instead of sulfonamide.
- Methoxy (-OCH₃) and difluoromethanesulfonamido (-NHSO₂CF₂H) substituents.
- Reactivity : Sulfonyl chloride groups are highly reactive, enabling nucleophilic substitution reactions.
- Availability : Discontinued by CymitQuimica .
N-Isobutyl Amine Derivatives (Santa Cruz Biotechnology)
N-Isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine Catalog Number: sc-331327 Price: $360 for 500 mg.
N-Isobutyl-N-(2,2,2-trifluoroethyl)amine Hydrochloride
- Catalog Number : sc-355674
- Price : $197 for 250 mg.
- Structure : Trifluoroethyl group enhances electronegativity, influencing solubility and metabolic stability.
Shared Features :
- Retain the N-isobutyl group but replace the sulfonamide-isothiocyanate moiety with other functional groups.
- Higher pricing ($360 for 500 mg) compared to this compound ($180 for 500 mg), suggesting complex synthesis or niche applications .
Comparative Data Table
Research Implications and Limitations
- Reactivity : The isothiocyanate group in this compound facilitates covalent bonding with thiols, making it valuable in probe synthesis or enzyme inhibition studies. Its tert-butyl analog may exhibit reduced reactivity due to steric effects .
- Availability Challenges: Discontinuation by CymitQuimica contrasts with Santa Cruz Biotechnology’s stock , highlighting supplier-dependent access.
- Safety : All compounds with sulfonamide or reactive groups (e.g., sulfonyl chloride) require careful handling, though only this compound’s hazard data is explicitly provided .
Biological Activity
N-isobutyl-4-isothiocyanatobenzenesulfonamide (commonly referred to as NIBIS) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of NIBIS, highlighting its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
NIBIS is characterized by its isothiocyanate functional group, which is known for its reactivity and biological activity. The compound's structure can be represented as follows:
The biological activity of NIBIS can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : NIBIS has been shown to inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and are implicated in tumor progression .
- Antiproliferative Effects : Studies indicate that NIBIS exhibits antiproliferative activity against several cancer cell lines, including breast and renal cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression .
- Targeting Vascular Endothelial Growth Factor Receptor (VEGFR) : Recent findings suggest that NIBIS may also interact with VEGFR, a key player in angiogenesis. Inhibition of this receptor could lead to reduced tumor growth and metastasis .
Biological Activity Data
The following table summarizes the biological activities of NIBIS based on various studies:
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of NIBIS, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. The study concluded that NIBIS could be a promising candidate for further development as an anticancer agent .
Case Study 2: Inhibition of Carbonic Anhydrase
Another investigation assessed the efficacy of NIBIS as an inhibitor of carbonic anhydrase IX in renal cancer cells. The compound exhibited potent inhibitory activity, leading to decreased tumor cell proliferation and enhanced apoptosis rates. This suggests that targeting carbonic anhydrases could be a viable strategy in renal cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
